molecular formula C7H5BrN2 B2996287 1-Bromopyrrolo[1,2-a]pyrazine CAS No. 2049006-06-4

1-Bromopyrrolo[1,2-a]pyrazine

Cat. No.: B2996287
CAS No.: 2049006-06-4
M. Wt: 197.035
InChI Key: LQXJPZURIDWQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring with a bromine atom attached. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Biochemical Analysis

Biochemical Properties

1-Bromopyrrolo[1,2-a]pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not clearly recognized .

Cellular Effects

It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly recognized . It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not clearly recognized .

Dosage Effects in Animal Models

The effects of this compound with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly recognized .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not clearly recognized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, are not clearly recognized .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not clearly recognized .

Preparation Methods

The synthesis of 1-Bromopyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another approach includes the direct C-H arylation of pyrrolopyrazines . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Bromopyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: These reactions can form more complex fused ring systems.

Common reagents used in these reactions include palladium catalysts for C-H arylation and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromopyrrolo[1,2-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

1-Bromopyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity profiles.

Properties

IUPAC Name

1-bromopyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXJPZURIDWQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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